Magnesium acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

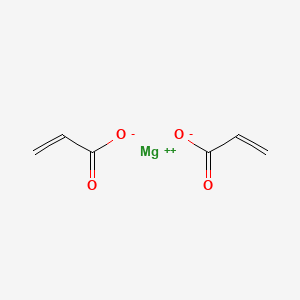

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Mg/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLAVVBOGOXHNH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | Magnesium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890599 | |

| Record name | Magnesium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5698-98-6 | |

| Record name | Magnesium acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38V94J49HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Magnesium Acrylate from Magnesium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of magnesium acrylate (B77674) from magnesium hydroxide (B78521). The primary synthesis route involves the direct neutralization of magnesium hydroxide with acrylic acid. This document outlines the reaction chemistry, detailed experimental protocols, and key reaction parameters based on available scientific literature.

Introduction

Magnesium acrylate (Mg(C₃H₃O₂)₂) is an organometallic compound with growing interest in various fields, including materials science and biomedicine, where it serves as a monomer for polymerization and a crosslinking agent.[1] Its synthesis from readily available precursors like magnesium hydroxide and acrylic acid presents an economically viable and straightforward approach.[1] This guide focuses on the aqueous neutralization reaction, which is the most common and industrially relevant method for its preparation.[1]

Reaction Chemistry and Stoichiometry

The fundamental reaction for the synthesis of this compound from magnesium hydroxide is an acid-base neutralization. In this reaction, two moles of acrylic acid (C₃H₄O₂) react with one mole of magnesium hydroxide (Mg(OH)₂) to produce one mole of this compound and two moles of water (H₂O).

Overall Reaction:

Mg(OH)₂ + 2CH₂=CHCOOH → Mg(OOCCH=CH₂)₂ + 2H₂O

The reaction is typically carried out in an aqueous medium, where magnesium hydroxide is present as a suspension. The dropwise addition of acrylic acid to the magnesium hydroxide slurry under controlled temperature conditions drives the reaction to completion.[1] The progress of the neutralization can be monitored by the dissolution of the milky magnesium hydroxide suspension, resulting in a clear or transparent solution upon completion.[2]

Experimental Protocol

The following protocol is a synthesized methodology based on literature reports for the laboratory-scale synthesis of this compound.

Materials:

-

Magnesium Hydroxide (Mg(OH)₂)

-

Acrylic Acid (CH₂=CHCOOH)

-

Distilled Water

Equipment:

-

Reaction Vessel (Glass Beaker or Flask)

-

Magnetic Stirrer and Stir Bar

-

Dropping Funnel

-

Thermometer or Temperature Probe

-

pH Meter (optional)

-

Filtration Apparatus (e.g., Büchner funnel and flask)

-

Rotary Evaporator

Procedure:

-

Preparation of Magnesium Hydroxide Slurry: A 1 molar equivalent of magnesium hydroxide is suspended in distilled water in the reaction vessel. The amount of water should be sufficient to allow for efficient stirring.

-

Reaction Setup: The reaction vessel is placed on a magnetic stirrer, and continuous agitation is initiated. The temperature of the slurry is monitored and controlled.

-

Addition of Acrylic Acid: 2 molar equivalents of acrylic acid are added dropwise to the stirred magnesium hydroxide slurry using a dropping funnel.

-

Temperature Control: The reaction temperature is maintained at a precisely controlled 18°C to ensure optimal product formation.[1] The reaction is exothermic, so external cooling (e.g., an ice bath) may be necessary.

-

Reaction Monitoring: The reaction is allowed to proceed with continuous stirring. The end of the neutralization process is indicated by the transformation of the milky dispersion into a transparent solution.[2] This typically takes several hours.

-

Filtration: Once the reaction is complete, the resulting this compound solution is filtered to remove any unreacted magnesium hydroxide or other solid impurities.

-

Concentration and Isolation: The clear filtrate is then concentrated using a rotary evaporator to remove water. This step is continued until the this compound is obtained as a white powder.[2] For some applications, the solution may be concentrated to a specific weight percentage (e.g., 25%) for use in subsequent polymerization reactions.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₆MgO₄ | [1][3][4] |

| Molecular Weight | 166.41 g/mol | [1][3][4] |

| Appearance | White powder | [1] |

| Melting Point | >220°C (with decomposition) | [1][5][6] |

| Density | 1.25 g/cm³ at 20°C | [1][5] |

| Water Solubility | 964 g/L at 21°C | [1][5] |

| CAS Number | 5698-98-6 | [1][3] |

Table 2: Key Reaction Parameters for this compound Synthesis

| Parameter | Recommended Value/Condition | Rationale/Notes | References |

| Stoichiometric Ratio (Acrylic Acid:Mg(OH)₂) | 2:1 (molar) | Ensures complete neutralization of the di-acidic base. | [1] |

| Reaction Temperature | 18°C | Critical for optimal product formation and minimizing side reactions. | [1] |

| Reaction Medium | Distilled Water | Facilitates the ionic reaction and dissolution of the product. | [1] |

| Post-Reaction Processing | Filtration followed by rotary evaporation | To remove impurities and isolate the solid product. | [1][2] |

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound from magnesium hydroxide.

Chemical Reaction Pathway

This diagram depicts the chemical transformation from reactants to products at the molecular level.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity. Infrared (IR) spectroscopy is a key method, with characteristic absorption bands for the carboxylate group (typically in the 1600-1700 cm⁻¹ region) and the metal-oxygen interaction.[1]

Conclusion

The synthesis of this compound from magnesium hydroxide via a direct neutralization reaction is a well-established and efficient method. Careful control of stoichiometry and reaction temperature is crucial for achieving a high yield of the desired product. The resulting this compound is a versatile compound with significant potential in the development of novel polymers and biomaterials. This guide provides a foundational understanding and a practical framework for its synthesis in a research setting.

References

magnesium acrylate chemical formula and structure

An In-depth Technical Guide to Magnesium Acrylate (B77674)

Introduction

Magnesium acrylate is an organometallic compound that serves as a versatile monomer and a precursor to functional polymers with significant applications in materials science and biomedicine.[1] For researchers, scientists, and professionals in drug development, understanding the fundamental properties, synthesis, and application of this compound is crucial for leveraging its potential. Its chemical structure consists of a central magnesium ion ionically bonded to two acrylate anions.[2] This salt is particularly noted for its use in creating hydrogels with tunable properties, making it a subject of interest for advanced drug delivery systems and biocompatible materials.[1][3][4]

Chemical Formula and Structure

This compound is the magnesium salt of acrylic acid. The magnesium ion (Mg²⁺) forms an ionic bond with two carboxylate groups from two acrylate molecules.

-

IUPAC Name : Magnesium bis(prop-2-enoate)[5]

-

Synonyms : Magnesium diacrylate, Acrylic acid magnesium salt, 2-Propenoic acid, magnesium salt (2:1)[2][5][7]

The structure involves a divalent magnesium cation and two monovalent acrylate anions.

Caption: Ionic structure of this compound.

Physicochemical and Computed Properties

This compound is typically a white, crystalline solid or powder.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 166.41 g/mol | [5][6] |

| Appearance | White powder / crystalline solid | [1][2] |

| Melting Point | >220°C (with decomposition) | [1][7][8] |

| Density | 1.25 g/cm³ (at 20°C) | [1][7] |

| Water Solubility | 964 g/L (at 21°C) | [1][7] |

| Topological Polar Surface Area | 80.3 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Canonical SMILES | C=CC(=O)O[Mg]OC(=O)C=C | [2] |

| InChI Key | DWLAVVBOGOXHNH-UHFFFAOYSA-L | [2] |

Experimental Protocols

Synthesis of this compound Monomer

A common method for synthesizing this compound is through the neutralization of acrylic acid with a magnesium base.[1][9]

Materials:

-

Acrylic acid (C₃H₄O₂)

-

Magnesium hydroxide (B78521) (Mg(OH)₂) solution (2 M)

-

Nitrogen gas

-

Stirring apparatus

-

Rotary evaporator

Procedure: [9]

-

A 2 M solution of magnesium hydroxide is placed in a reaction vessel equipped with a stirrer.

-

The system is kept under a slow stream of nitrogen to create an inert atmosphere.

-

Acrylic acid (a molar equivalent to the magnesium hydroxide) is added dropwise to the magnesium hydroxide solution under constant stirring.

-

The reaction mixture, initially a milky dispersion, is stirred for approximately 24 hours under the nitrogen atmosphere.

-

The reaction is considered complete when the dispersion becomes transparent, indicating the formation of soluble this compound.

-

The resulting solution is then concentrated using a rotary evaporator to remove the solvent (water).

-

The final product, this compound, is obtained as a white powder.

Caption: Workflow for this compound synthesis.

Synthesis of Poly(this compound) (PAMgA) Hydrogel for Drug Delivery

Poly(this compound) hydrogels are synthesized via free radical polymerization and have been evaluated for their potential in oral drug delivery systems.[3][4][10]

Materials:

-

This compound (monomer)

-

N,N'-methylenebis(acrylamide) (cross-linker)

-

Ammonium (B1175870) persulfate (PSA) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Deionized water

Conceptual Procedure: [10]

-

Monomer Solution Preparation : A specific concentration of this compound monomer and a cross-linking agent are dissolved in deionized water. The concentration of these components can be varied to tune the mesh size and swelling properties of the resulting hydrogel.[3][9]

-

Initiation : The polymerization is initiated by adding an initiator, such as ammonium persulfate.

-

Acceleration : An accelerator like TEMED is added to the solution to catalyze the formation of free radicals from the initiator, thus speeding up the polymerization process at room temperature.

-

Polymerization : The solution is allowed to polymerize, forming a cross-linked hydrogel network.

-

Purification : The synthesized hydrogel is typically purified by washing it extensively with deionized water to remove any unreacted monomer, cross-linker, or initiator.

-

Drying : The purified hydrogel is dried (e.g., by lyophilization or oven drying) to obtain the final solid material, which can then be characterized and used in drug loading and release studies.

Applications in Research and Drug Development

This compound's unique properties make it a valuable compound for several advanced applications.

-

Polymer Synthesis : It serves as a monomer for creating functional polymers and as a cross-linking agent to enhance the mechanical properties and stability of other polymers.[1][2] Its use as a polymerizable metal salt is noted in various industries.[11]

-

Coatings and Adhesives : In industrial applications, it is used as a binder in coatings to form durable, protective films and as a component in adhesives to provide strong bonding.[2]

-

Biocompatible Materials : Due to its biocompatibility, this compound is being explored for biomedical applications, including the development of bone implants and scaffolds for tissue engineering.[1]

-

Drug Delivery Systems : The most significant application for the target audience is in the creation of poly(this compound) (PAMgA) hydrogels. These hydrogels have been extensively studied as carriers for oral drug delivery.[3][10][12]

-

Controlled Release : PAMgA hydrogels can form matrix tablets that effectively control the release of highly hydrophilic drugs like metformin.[10][13] They have also shown promise for the sustained release of lipophilic drugs such as budesonide (B1683875) for treating inflammatory bowel diseases.[14]

-

Low Cytotoxicity : Studies have shown that PAMgA hydrogels exhibit low cytotoxicity and are well-tolerated after oral administration in animal models, making them excellent candidates for oral drug delivery devices.[3][4]

-

Conclusion

This compound is a compound with a well-defined chemical structure and a range of useful physicochemical properties. The straightforward synthesis protocols for both the monomer and its corresponding polymer (hydrogel) make it accessible for research and development. For scientists and professionals in drug development, its proven biocompatibility and success in formulating controlled-release oral drug delivery systems highlight its potential as a valuable excipient in next-generation pharmaceutical products.

References

- 1. Buy this compound | 5698-98-6 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cytotoxicity and biocompatibility evaluation of a poly(this compound) hydrogel synthesized for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H6MgO4 | CID 165336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Cas 5698-98-6,this compound | lookchem [lookchem.com]

- 8. This compound | 5698-98-6 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(this compound) Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. specialchem.com [specialchem.com]

- 12. researchgate.net [researchgate.net]

- 13. docta.ucm.es [docta.ucm.es]

- 14. Matrix tablets based on a novel poly (this compound) hydrogel for the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of magnesium acrylate

An In-depth Technical Guide to the Core Physical and Chemical Properties of Magnesium Acrylate (B77674)

Introduction

Magnesium acrylate is an organometallic compound with the chemical formula C₆H₆MgO₄.[1][2][3] It is the magnesium salt of acrylic acid.[2][3][4] This compound typically appears as a white crystalline powder.[1][2][5][6] this compound is notable for its role as a versatile monomer in polymerization reactions and as a crosslinking agent, with significant applications in materials science, particularly in the synthesis of hydrogels and polymers for biomedical and industrial uses.[1][2][7] Its biocompatibility has led to research into its use in drug delivery systems and tissue engineering.[1][8][9]

Physical and Chemical Properties

This compound exhibits a distinct set of physical and chemical properties that are crucial for its application in various fields. These properties are summarized in the tables below.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆MgO₄ | [1][2][3][4][10] |

| Molecular Weight | 166.41 g/mol | [1][2][3][5] |

| Appearance | White powder/solid | [1][2][5][6][11] |

| Melting Point | > 220 °C (with decomposition) | [1][5][6][11][12][13][14] |

| Density | 1.25 g/cm³ at 20°C | [1][5][12][13] |

| Solubility in Water | 964 g/L at 21°C | [1][5][12][13] |

| LogP (Partition Coefficient) | -1.87 at 22°C | [1][12] |

| Flash Point | 61.6 °C | [5][6] |

| Boiling Point | 141 °C at 760 mmHg | [5] |

| Vapor Pressure | 3.42 mmHg at 25°C | [5] |

Chemical Properties

| Property | Description | Source |

| Stability | Sensitive to air and moisture.[1][5][12][13] Should be stored under an inert atmosphere.[11] | [1][5][11][12][13] |

| Reactivity | Can undergo free radical polymerization to form polymer networks.[1][7] It can also react with other monomers to form copolymers, which enhances the mechanical properties of the resulting materials.[1] | [1][7] |

| Biocompatibility | Studies have shown that hydrogels made from poly(this compound) exhibit low cytotoxicity and are well-tolerated in oral administration, making them suitable for drug delivery applications.[8][9] | [8][9] |

Synthesis and Manufacturing

The most common method for synthesizing this compound is through a direct neutralization reaction between acrylic acid and a magnesium base, such as magnesium hydroxide (B78521) or magnesium oxide.[1]

Experimental Protocol: Synthesis of this compound Monomer

A widely used method for synthesizing this compound monomer involves the direct neutralization of acrylic acid with magnesium hydroxide.[1]

Materials:

-

Acrylic acid

-

Magnesium hydroxide

-

Distilled water

Procedure:

-

A 1 molar solution of magnesium hydroxide is prepared in distilled water.

-

Under constant stirring, 2 molar equivalents of acrylic acid are added dropwise to the magnesium hydroxide solution.

-

The reaction temperature is maintained at a controlled 18°C to ensure optimal product formation.[1]

-

The reaction is allowed to proceed for 24 hours under a nitrogen atmosphere until the milky dispersion becomes transparent, indicating the completion of the neutralization process.[15]

-

The resulting this compound solution is then filtered.

-

The solution is concentrated using a rotary evaporator to obtain the final product as a white powder.[1][15]

Applications in Research and Drug Development

This compound is extensively researched for its potential in biomedical applications, primarily due to its ability to form biocompatible hydrogels.[1][8] These hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids.[1]

Key Applications:

-

Drug Delivery: Poly(this compound) hydrogels are investigated as carriers for the controlled release of drugs.[8][9][16][17] Their swelling properties can be tailored to control the release rate of encapsulated therapeutic agents.[8][17] These hydrogels have shown promise for oral drug delivery systems due to their biocompatibility and non-toxic nature.[8][9]

-

Tissue Engineering: The biocompatibility of this compound makes it a candidate for developing scaffolds in tissue engineering, potentially promoting cell growth.[1]

-

Enzyme Immobilization: Microgels derived from this compound can be used to immobilize enzymes, which enhances their stability and reusability for applications in biocatalysis and biosensors.[1]

Experimental Protocols

Characterization of Poly(this compound) Hydrogels

Swelling Studies: The swelling behavior of poly(this compound) hydrogels is a critical parameter for drug delivery applications.

Methodology:

-

A known weight of the dried hydrogel is immersed in a specific buffer solution (e.g., simulated gastric or intestinal fluid) at a constant temperature (e.g., 37°C).

-

At regular time intervals, the hydrogel is removed from the solution, and excess surface water is carefully blotted with filter paper.

-

The swollen hydrogel is weighed.

-

The swelling percentage is calculated using the following formula: Swelling (%) = [(Ws - Wd) / Wd] * 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. Studies have reported swelling percentages of 33.3 ± 4.2% and 166.7 ± 8.3% for hydrogels with different mesh sizes.[8]

In Vitro Cytotoxicity Assay (MTT Assay): To assess the biocompatibility of the hydrogels, an in vitro cytotoxicity study is often performed.

Methodology:

-

NIH-3T3 fibroblast cells are cultured in a suitable medium.

-

The cells are exposed to extracts of the poly(this compound) hydrogel or placed in direct contact with the hydrogel.

-

After a specified incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells.

-

Viable cells with active mitochondria will reduce the MTT to a purple formazan (B1609692) product.

-

The formazan is then solubilized, and the absorbance is measured using a spectrophotometer.

-

Cell viability is expressed as a percentage relative to a control group of untreated cells. Survival rates higher than 90% have been observed for poly(this compound) hydrogels, indicating low cytotoxicity.[8]

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in this compound and its polymers. The spectra provide insights into the molecular structure and bonding.[18] For acrylates, characteristic peaks include those for C=C bonds of the monomer and ester bonds in the polymer.[19][20] The C=C bond of the acrylate monomer typically shows a signal around 1637 cm⁻¹.[19][20]

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound and its polymers, such as melting point, decomposition temperature, and thermal stability.[18] this compound has a melting point that exceeds 220°C, at which point it also decomposes, indicating significant thermal stability.[1]

Safety and Handling

This compound is intended for laboratory and industrial use.[10][11] It is important to handle the compound in accordance with good industrial hygiene and safety practices.[11]

-

Personal Protective Equipment: Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[11][21]

-

Handling: Avoid creating dust and ensure adequate ventilation.[11] Avoid ingestion and inhalation.[11]

-

Storage: this compound is sensitive to air and moisture and should be stored in a dry place under an inert atmosphere.[1][5][11][12][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11]

Conclusion

This compound is a valuable organometallic compound with a unique combination of physical and chemical properties. Its high water solubility, thermal stability, and ability to undergo polymerization make it a versatile material. The biocompatibility of its polymeric forms, particularly hydrogels, has opened up significant avenues for research in drug delivery and biomedical engineering. The detailed understanding of its synthesis, characterization, and properties provided in this guide serves as a crucial resource for researchers and professionals in the field.

References

- 1. Buy this compound | 5698-98-6 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H6MgO4 | CID 165336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 5698-98-6,this compound | lookchem [lookchem.com]

- 6. americanelements.com [americanelements.com]

- 7. CAS 5698-98-6: this compound | CymitQuimica [cymitquimica.com]

- 8. Cytotoxicity and biocompatibility evaluation of a poly(this compound) hydrogel synthesized for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. calpaclab.com [calpaclab.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 5698-98-6 [chemicalbook.com]

- 13. 5698-98-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(this compound) Matrix Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and characterization of poly(this compound) and poly(zirconyl acrylate) towards formation of magnesia partially stabilized zirconia ceramics - ProQuest [proquest.com]

- 19. azom.com [azom.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Solubility of Magnesium Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium acrylate (B77674) in water and organic solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for their work with this compound.

Core Technical Data

Magnesium acrylate, a white crystalline solid, exhibits significantly different solubility profiles in aqueous and organic media. Its hydrophilic nature, largely dictated by the ionic bond between the magnesium cation and the two acrylate anions, is a key determinant of its behavior in various solvent systems.

Quantitative Solubility Data

The solubility of this compound and related metal acrylates is summarized in the table below. The data highlights the compound's high affinity for aqueous environments and provides a comparative context with other divalent metal acrylates.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 21 | 964 g/L |

| This compound | Organic Solvents | 22 | LogP: -1.87 (Indicates very low solubility) |

| Zinc Acrylate | Water | - | Soluble |

| Calcium Acrylate | Water | - | Readily soluble |

Experimental Protocols

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following protocols are based on internationally recognized guidelines for determining the solubility of chemical substances.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The "Flask Method" described in the OECD Guideline 105 is a suitable and widely accepted procedure for determining the water solubility of substances like this compound, which are highly soluble in water.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of this compound in the aqueous phase is determined analytically.

Apparatus:

-

Constant temperature water bath or shaker, capable of maintaining temperature within ± 0.5°C.

-

Glass flasks with stoppers.

-

Centrifuge, if necessary, for phase separation.

-

Analytical instrumentation for concentration determination (e.g., HPLC, titration, or gravimetric analysis after evaporation).

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of deionized water in a glass flask. The excess solid should be clearly visible.

-

Equilibration: Tightly stopper the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 21°C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time, but 24 to 48 hours is typical.

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. If necessary, centrifuge the sample at the test temperature to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully extract an aliquot of the clear, saturated supernatant. Determine the concentration of this compound in the aliquot using a validated analytical method.

-

Data Reporting: The solubility is reported in g/L or other appropriate units at the specified temperature. The mean of at least three independent determinations should be reported.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis of this compound's solubility.

Caption: Workflow for experimental solubility determination.

Caption: Factors influencing this compound solubility.

molecular weight of magnesium acrylate monomer

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core information regarding the molecular weight and chemical properties of magnesium acrylate (B77674) monomer.

Core Data

Magnesium acrylate is an organometallic compound formed from a central magnesium ion coordinated by two acrylate anions.[1] It is often used as a cross-linking agent in the production of polymers and can improve the mechanical properties and water resistance of materials.[2]

Quantitative Data Summary

The fundamental properties of this compound monomer are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆MgO₄ | [1][3][4][5] |

| Molecular Weight | 166.41 g/mol | [1][2][3][4] |

| Alternate Names | Acrylic acid magnesium salt, Magnesium diacrylate | [4][6] |

| CAS Number | 5698-98-6 | [3][4][5] |

| Appearance | White to off-white powder or crystalline solid | [5][7] |

Logical Relationship Diagram

The following diagram illustrates the chemical composition of this compound from its constituent ions.

Methodologies and Protocols

The determination of a compound's molecular weight is a standard calculation based on its chemical formula and the atomic weights of its constituent atoms.

Calculation Protocol:

-

Determine the Chemical Formula: The chemical formula for this compound is established as C₆H₆MgO₄.[3][4][5] This indicates the presence of 6 Carbon atoms, 6 Hydrogen atoms, 1 Magnesium atom, and 4 Oxygen atoms.

-

Obtain Standard Atomic Weights: The atomic weights from the periodic table are used:

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u

-

Magnesium (Mg): ~24.305 u

-

Oxygen (O): ~15.999 u

-

-

Calculate Total Molecular Weight: The molecular weight is the sum of the atomic weights of all atoms in the molecule:

-

MW = (6 * 12.011) + (6 * 1.008) + (1 * 24.305) + (4 * 15.999)

-

MW = 72.066 + 6.048 + 24.305 + 63.996

-

MW ≈ 166.415 g/mol

-

Note: Signaling pathways are biological processes and are not applicable to the chemical properties of a simple monomer like this compound. The provided diagram illustrates the logical composition of the molecule rather than a biological pathway.

References

- 1. Buy this compound | 5698-98-6 [smolecule.com]

- 2. Cas 5698-98-6,this compound | lookchem [lookchem.com]

- 3. This compound | C6H6MgO4 | CID 165336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. americanelements.com [americanelements.com]

- 7. CAS 5698-98-6: this compound | CymitQuimica [cymitquimica.com]

Magnesium Acrylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for magnesium acrylate (B77674). The information is intended for professionals in research and development who may handle this substance. All data is compiled from publicly available Safety Data Sheets (SDS) and chemical databases.

Hazard Identification and Classification

Magnesium acrylate is a solid substance that presents several potential hazards. The GHS classification can vary between suppliers, but it is generally considered to be an irritant, particularly to the eyes.

GHS Classification Summary

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Serious Eye Damage/Irritation, Category 2A | H319: Causes serious eye irritation[1] | Warning | GHS07 |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation[2] | Warning | GHS07 |

| Specific target organ toxicity — Single exposure, Category 3 | H335: May cause respiratory irritation[2] | Warning | GHS07 |

| Hazardous to the aquatic environment, long-term hazard | H411/H412: Toxic to aquatic life with long lasting effects[2] | None | GHS09 |

Note: Not all suppliers list all hazard classifications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C6H6MgO4[1][3][4] |

| Molecular Weight | 166.42 g/mol [3] |

| Appearance | White solid[3] |

| Physical State | Solid[1] |

| Melting Point | > 220 °C / 428 °F[3] |

| Solubility | No information available[3] |

| Vapor Pressure | No information available[3] |

| Autoignition Temperature | No information available[3] |

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Exposure Limits

| Component | Basis | Limit |

| This compound (as nuisance dust) | OSHA PEL (TWA) | 15 mg/m³[1] |

Engineering Controls

-

Ventilation: Use local exhaust or general room ventilation to minimize dust exposure.[1]

-

Safety Equipment: Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Do not wear contact lenses. |

| Skin Protection | Wear appropriate protective gloves (neoprene or nitrile rubber) and clothing to prevent skin exposure.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a NIOSH-certified dust and mist respirator is recommended.[1] |

Handling and Storage

Safe Handling Practices

-

Do not breathe dust.[1]

-

Prevent dust formation and accumulation.[1]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

-

Handle in a well-ventilated place.[2]

Storage Conditions

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]

-

Store away from heat and incompatible materials such as strong oxidizing agents.[1][3]

-

Some sources indicate that this compound is air-sensitive and should be stored under an inert atmosphere.[3]

First Aid Measures

The following diagram outlines the recommended first aid procedures for exposure to this compound.

Caption: First Aid Procedures for this compound Exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Personal Precautions

-

Evacuate unnecessary personnel.[1]

-

Wear appropriate personal protective equipment as described in Section 3.3.[1]

-

Avoid breathing dust and contact with the substance.[1]

Environmental Precautions

-

Prevent entry into sewers and public waters.[1]

-

Notify authorities if the product enters sewers or public waters.[1]

Methods for Cleaning Up

-

Sweep or shovel spills into an appropriate container for disposal.[1]

-

Avoid generating dust.[1]

-

Contain any spills with dikes or absorbents to prevent migration.[1]

The following diagram illustrates the workflow for handling an accidental release of this compound.

Caption: Workflow for this compound Spill Response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use foam, carbon dioxide, or dry chemical extinguishers.[1]

-

Unsuitable Extinguishing Media: None known.[1]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]

-

Fire-Fighting Instructions: Exercise caution when fighting any chemical fire.[1]

-

Protection for Firefighters: Do not enter the fire area without proper protective equipment, including respiratory protection.[1]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Incompatible products.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Organic acid vapors and magnesium oxide fumes may be produced under fire conditions.[1]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[3]

Toxicological Information

There is limited specific toxicological data available for this compound. The primary concerns are irritation to the eyes, skin, and respiratory system.

| Effect | Description |

| Inhalation | May cause irritation to the respiratory tract.[1] |

| Skin Contact | May cause skin irritation.[1] |

| Eye Contact | Causes serious eye irritation.[1] |

| Ingestion | No information available.[1] |

| Acute Toxicity | No data available. |

Experimental Protocols

Detailed experimental protocols for toxicological and other safety-related studies are not typically provided in standard safety data sheets. For such information, it is recommended to consult specialized toxicological databases or scientific literature. The hazard classifications provided are generally based on data from similar chemical structures or from studies conducted by manufacturers.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety review or the advice of a qualified professional. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.

References

Magnesium Acrylate: A Versatile Polymer for Advanced Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Magnesium acrylate (B77674), an organometallic compound, is emerging as a material of significant interest in the biomedical field. Its unique properties, including biocompatibility and the ability to form hydrogels, make it a versatile platform for a range of applications, from controlled drug delivery to tissue engineering and bone regeneration. This technical guide provides a comprehensive overview of the current applications of magnesium acrylate, focusing on quantitative data, experimental methodologies, and the underlying scientific principles.

Physicochemical Properties

This compound is a white, crystalline solid with good water solubility. Its chemical structure consists of a magnesium ion coordinated to two acrylate molecules. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C6H6MgO4 | [1][2][3] |

| Molecular Weight | 166.41 g/mol | [1][2][3] |

| Appearance | White powder | [1] |

| Melting Point | >220 °C (decomposes) | [1][2] |

| Density | 1.25 g/cm³ at 20°C | [2] |

| Water Solubility | 964 g/L at 21°C | [2] |

Core Applications in Drug Delivery and Biomedicine

The primary application of this compound in the biomedical field lies in its use as a monomer for the synthesis of poly(this compound) (PAMgA) hydrogels. These hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water, making them ideal for drug delivery and as scaffolds in tissue engineering.[1]

Controlled Drug Release

PAMgA hydrogels have demonstrated significant potential as excipients for the controlled release of therapeutic agents.[4][5][6] Their ability to swell in aqueous environments allows for the encapsulation and subsequent sustained release of drugs.[4][6]

For Hydrophilic Drugs: A key application is in the formulation of matrix tablets for the oral delivery of highly hydrophilic drugs, such as metformin (B114582) hydrochloride.[4][5][7][8] The release of these drugs from PAMgA matrices is primarily governed by Fickian diffusion through the swollen gel layer.[4][6][7] The swelling capacity and erosion of the polymer matrix, which are influenced by the pH of the surrounding medium, control the drug release rate.[4][7] In acidic environments (gastric medium), matrix erosion is slightly more rapid, while in more neutral to alkaline environments (intestinal fluid), polymer swelling is more intensive, leading to a slower release rate.[4][7]

For Lipophilic Drugs: PAMgA has also been investigated for the sustained release of highly lipophilic drugs like budesonide (B1683875) for the treatment of inflammatory bowel diseases.[9] The polymer matrix allows for a slow, controlled release in both gastric and intestinal environments, following Super Case II transport kinetics, which is indicative of relaxation-controlled delivery.[9]

| Drug | Formulation | Release Profile | Key Findings | Reference |

| Metformin HCl | Matrix Tablets | Sustained release | Release controlled by Fickian diffusion; pH-dependent swelling and erosion. | [4][5][7] |

| Budesonide | Matrix Tablets | Sustained release | Follows Super Case II transport kinetics with a lag time of 1-2 hours. 75% released between 4-20 hours. | [9] |

Biocompatibility and Cytotoxicity

Extensive studies have been conducted to evaluate the safety profile of PAMgA hydrogels for biomedical applications. In vitro cytotoxicity assays using NIH-3T3 fibroblasts have shown low cytotoxicity, with cell survival rates exceeding 90%.[10] In vivo biocompatibility studies in mice have demonstrated that the hydrogels are well-tolerated after oral administration over a wide dose range (10-500 mg/kg).[10][11] Furthermore, acute oral toxicity studies have shown no toxicity at doses up to 10 g/kg.[4][5][6][7][11] These findings underscore the excellent potential of PAMgA as a safe carrier for oral drug delivery.[10][11]

| Assay | Cell Line / Animal Model | Key Findings | Reference |

| Cytotoxicity (in vitro) | NIH-3T3 fibroblasts | Low cytotoxicity, survival rates >90%. | [10] |

| Biocompatibility (in vivo) | Mice | Well-tolerated after oral administration (10-500 mg/kg). | [10][11] |

| Acute Oral Toxicity (in vivo) | Mice | No toxicity at doses up to 10 g/kg. | [4][5][6][7][11] |

Tissue Engineering and Bone Regeneration

This compound-based materials are being explored for their potential in tissue engineering and bone regeneration due to their biocompatibility and the known osteoinductive properties of magnesium ions.[1][12] Magnesium ions play a crucial role in bone metabolism and can promote the growth of bone cells.[1][12][13]

Bone Implants and Scaffolds: Researchers are investigating the use of this compound in the development of bone implants and tissue engineering scaffolds.[1] Studies suggest that incorporating this compound can enhance cell adhesion and proliferation on polymeric scaffolds.[1]

Bone Cement: In the context of bone cements, which are used to fix orthopedic implants, the incorporation of magnesium-containing compounds is being actively researched.[14][15] While not directly using this compound, studies on poly(methyl methacrylate) (PMMA) bone cements incorporating magnesium microspheres demonstrate a strategy to introduce biodegradability and promote osseointegration.[14] The degradation of magnesium creates a porous structure within the cement, allowing for bone ingrowth.[14] Magnesium phosphate (B84403) cements are also being investigated as alternatives to traditional calcium phosphate cements due to their favorable resorption rates and mechanical properties.[16][17]

Other Applications

This compound also finds applications in other areas:

-

Enzyme Immobilization: Poly(this compound) microgels can be used to immobilize enzymes, enhancing their stability and reusability for applications in biocatalysis and biosensors.[1][18]

-

Dental Applications: Acrylate-based polymers are widely used in dentistry.[19][20] While the direct use of this compound is less documented, the incorporation of magnesium oxide nanoparticles into acrylic resins for denture bases has been shown to improve mechanical properties and reduce surface roughness.[21][22][23]

-

Polymer Synthesis: this compound serves as a precursor for the synthesis of various functional polymers with potential applications in coatings, adhesives, and electronics.[1][24]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide an overview of the key experimental protocols cited in the literature.

Synthesis of this compound Monomer

The fundamental synthesis of this compound involves a direct neutralization reaction between acrylic acid and a magnesium salt, typically magnesium hydroxide (B78521).[1]

Materials:

-

Acrylic Acid (2 M)

-

Magnesium Hydroxide (1 M)

-

Distilled Water

Procedure:

-

Prepare a 1 M solution of magnesium hydroxide in distilled water.

-

Under constant stirring and at a controlled temperature of 18°C, add 2 M acrylic acid dropwise to the magnesium hydroxide solution.[1]

-

Continue the reaction for approximately 24 hours until the off-white dispersion turns into a yellowish transparent solution, indicating the completion of the reaction.[4]

-

Filter the resulting this compound solution.

-

Concentrate the solution using a rotary evaporator to obtain the this compound monomer.[4]

Caption: Synthesis workflow for this compound monomer.

Synthesis of Poly(this compound) Hydrogel

PAMgA hydrogels are typically synthesized via free radical polymerization of the this compound monomer.[1]

Materials:

-

This compound (AMgA) monomer

-

Crosslinking agent (e.g., N,N'-methylenebis(acrylamide))

-

Initiator: Ammonium Persulfate (APS)[1]

-

Catalyst: N,N,N',N'-tetramethylethylenediamine (TEMED)[1]

-

Distilled Water

Procedure:

-

Prepare an aqueous solution of the this compound monomer.

-

Add the crosslinking agent to the monomer solution. The degree of crosslinking can be varied to control the properties of the hydrogel.[4][5][6]

-

Add the initiator (APS) and the catalyst (TEMED) to initiate the polymerization reaction.[1]

-

Allow the polymerization to proceed to form the hydrogel.

-

The resulting hydrogel is typically purified by washing with distilled water to remove unreacted monomers and other impurities.[6]

References

- 1. Buy this compound | 5698-98-6 [smolecule.com]

- 2. Cas 5698-98-6,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(this compound) Matrix Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. docta.ucm.es [docta.ucm.es]

- 8. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(this compound) Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix tablets based on a novel poly (this compound) hydrogel for the treatment of inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and biocompatibility evaluation of a poly(this compound) hydrogel synthesized for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of magnesium hydrogels in bone regeneration: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Bioactive Gelatin-Methacrylate Incorporating Magnesium Phosphate Cement for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The "Magnesium Sacrifice" Strategy Enables PMMA Bone Cement Partial Biodegradability and Osseointegration Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Bioactive Gelatin-Methacrylate Incorporating Magnesium Phosphate Cement for Bone Regeneration [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Effects of incorporating magnesium oxide and zirconium dioxide nanoparticles in acrylic resin denture base material: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 24. Page loading... [guidechem.com]

An In-depth Technical Guide to Magnesium Acrylate: From Synthesis to Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium acrylate (B77674), the magnesium salt of acrylic acid, is a versatile monomer that has garnered significant interest in materials science and biomedical engineering. Its ability to form biocompatible and biodegradable polymers makes it a promising candidate for a range of applications, including drug delivery systems, tissue engineering scaffolds, and adhesives. This technical guide provides a comprehensive overview of the discovery and history of magnesium acrylate, its physicochemical properties, detailed synthesis protocols, and its burgeoning role in biomedical research. Particular emphasis is placed on the quantitative aspects of its polymerization and the functional characteristics of the resulting hydrogels.

Introduction

This compound (C₆H₆MgO₄) is an organometallic compound that serves as a key building block for the synthesis of advanced functional polymers.[1][2] The presence of the divalent magnesium ion allows for the formation of crosslinked polymer networks with unique physical and chemical properties.[2] Its biocompatibility, a feature not always present in other metal acrylates, has propelled its investigation for applications within the human body.[2] This guide will delve into the fundamental aspects of this compound, from its synthesis to its cutting-edge applications, providing researchers and drug development professionals with a thorough understanding of this important compound.

History and Discovery

While the history of magnesium as an element dates back to its recognition by Joseph Black in 1755, the specific timeline for the discovery and first synthesis of this compound is not well-documented in the scientific literature.[3] The synthesis of acrylic polymers was first reported by G. W. A. Kahlbaum in 1880, and the commercial potential of acrylic acid derivatives was realized in the early 20th century through the work of Otto Röhm.[4][5] It is likely that the synthesis of simple metal salts of acrylic acid, such as this compound, was an early and straightforward development following the availability of acrylic acid, achieved through a simple neutralization reaction. A 1942 patent describes a process for producing acrylic acid and its salts, including this compound, through the oxidation of acrolein in the presence of a silver catalyst and an alkaline material like magnesium hydroxide (B78521).[6] This suggests that by this time, the synthesis of this compound was established.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[2][7] It is known for its thermal stability and high water solubility.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₆H₆MgO₄ | [1][2] |

| Molecular Weight | 166.41 g/mol | [1][2] |

| CAS Number | 5698-98-6 | [1][2] |

| Appearance | White powder/solid | [2][7] |

| Melting Point | > 220 °C (with decomposition) | [2][7][8] |

| Density | 1.25 g/cm³ at 20 °C | [2][7] |

| Water Solubility | 964 g/L at 21 °C | [2][7] |

| Sensitivity | Air and moisture sensitive | [7] |

Experimental Protocols

Synthesis of this compound Monomer

The most common and industrially relevant method for synthesizing this compound monomer is through a direct neutralization reaction.[2]

Protocol:

-

Prepare a 1 molar solution of magnesium hydroxide (Mg(OH)₂) in distilled water.

-

While stirring continuously, slowly add 2 molar equivalents of acrylic acid dropwise to the magnesium hydroxide solution.

-

Maintain the reaction temperature at a precisely controlled 18°C to ensure optimal product formation.[2]

-

After the addition is complete, continue stirring for a predetermined period to ensure the reaction goes to completion.

-

Filter the resulting this compound solution to remove any unreacted starting materials or impurities.

-

Concentrate the solution to the desired concentration (e.g., 25% by weight) using a rotary evaporator.

References

- 1. uga-editions.com [uga-editions.com]

- 2. History | OpenOChem Learn [learn.openochem.org]

- 3. Preparation, Characterization and Properties of some Acrylic Base Latex: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Acrylic acid | chemical compound | Britannica [britannica.com]

- 6. US2288566A - Process of producing acrylic acid and its salts - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Magnesium Acrylate: From Raw Material Sourcing to High-Purity Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium acrylate (B77674) is a key monomer in the development of advanced biomaterials, particularly hydrogels for controlled drug delivery. The purity of this raw material is paramount, as trace impurities can significantly impact polymerization kinetics, hydrogel properties, and ultimately, biocompatibility and drug release profiles. This technical guide provides an in-depth overview of magnesium acrylate, covering raw material sourcing, purity specifications, and detailed analytical methodologies for quality control. Furthermore, it outlines the synthesis of this compound-based hydrogels for pharmaceutical applications, offering a comprehensive resource for researchers and professionals in the field.

Sourcing and Purity of this compound

The quality of this compound is critical for its performance in drug delivery systems. A variety of suppliers offer this compound with different purity grades, and selecting the appropriate grade is a crucial first step in any research or development project.

Commercial Suppliers and Stated Purity

Several chemical suppliers provide this compound for research and industrial applications. The stated purity levels can vary, with higher purity grades being essential for sensitive applications like drug formulation. Below is a summary of publicly available information from various suppliers. It is important to note that a Certificate of Analysis (CoA) with detailed impurity profiles should always be requested from the supplier for lot-specific information.[1][2][3]

| Supplier | Stated Purity/Grade | Key Offerings |

| American Elements | Up to 99.99% (4N) | High-purity organometallic compounds, including for pharmaceutical applications.[3] |

| Thermo Fisher Scientific (Alfa Aesar) | Not specified in general search, CoA available | A wide range of chemicals for research and development.[4] |

| Santa Cruz Biotechnology | For Research Use Only, CoA available | Biochemicals and research reagents.[1] |

| CP Lab Safety | min 99% | Laboratory reagents and safety supplies.[2] |

| Smolecule | In Stock | Research chemicals and building blocks.[5] |

Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities that may affect its performance. Understanding these potential impurities is crucial for developing appropriate analytical methods for quality control.

-

Residual Reactants: Unreacted acrylic acid or magnesium salts (e.g., magnesium oxide, magnesium hydroxide) can remain in the final product.

-

Byproducts: Water is a primary byproduct of the neutralization reaction. Other side-reaction products may also be present depending on the synthesis conditions.

-

Heavy Metals: Trace amounts of heavy metals can be introduced from raw materials or manufacturing equipment.

-

Polymers/Oligomers: Premature polymerization of acrylic acid or this compound can lead to the presence of oligomers or polymers.

-

Solvents: If solvents are used in the synthesis or purification process, residual amounts may remain.

Synthesis and Purification of High-Purity this compound

High-purity this compound is typically synthesized through a neutralization reaction between acrylic acid and a magnesium source, followed by purification steps.

Synthesis of this compound

The most common method for synthesizing this compound is the direct reaction of acrylic acid with magnesium oxide or magnesium hydroxide (B78521) in an aqueous solution. The reaction is a straightforward acid-base neutralization.

Reaction Scheme:

2 CH₂=CHCOOH + MgO → (CH₂=CHCOO)₂Mg + H₂O

2 CH₂=CHCOOH + Mg(OH)₂ → (CH₂=CHCOO)₂Mg + 2H₂O

The process generally involves the slow addition of acrylic acid to a suspension of the magnesium base under controlled temperature to manage the exothermic reaction. The resulting solution is then typically filtered to remove any unreacted magnesium base.[5]

Caption: A simplified workflow for the synthesis of this compound.

Purification of this compound

To achieve high purity, particularly for pharmaceutical applications, further purification steps are necessary.

-

Recrystallization: The crude this compound can be dissolved in a suitable solvent (e.g., water) and then recrystallized by cooling or by the addition of an anti-solvent to precipitate the purified product, leaving impurities in the mother liquor.

-

Washing: The purified crystals are typically washed with a cold solvent to remove any remaining mother liquor.

-

Drying: The final product is dried under vacuum to remove residual solvent and water.

Analytical Methods for Purity Assessment

A comprehensive analysis of this compound purity involves a combination of techniques to identify and quantify different types of impurities.

Quantification of Magnesium Content

Method: Complexometric Titration

This method determines the amount of magnesium in the sample.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Buffering: Add a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer) to the sample solution.[6]

-

Indicator: Add a small amount of a suitable indicator, such as Eriochrome Black T. The solution will turn a wine-red color in the presence of magnesium ions.[6]

-

Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The EDTA will complex with the magnesium ions.[6][7]

-

Endpoint: The endpoint is reached when the solution turns from wine-red to a clear blue color, indicating that all the magnesium has been complexed by the EDTA.[6]

-

Calculation: The magnesium content is calculated based on the volume and concentration of the EDTA solution used.

Analysis of Residual Acrylic Acid

Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive technique for detecting and quantifying residual acrylic acid monomer.[8][9]

Experimental Protocol:

-

Standard Preparation: Prepare a series of standard solutions of acrylic acid of known concentrations in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acidified water and acetonitrile (B52724) is often employed.

-

Detector: UV detector set to an appropriate wavelength (e.g., 210 nm).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Create a calibration curve from the standard solutions and use it to determine the concentration of acrylic acid in the sample.

Determination of Residual Solvents

Method: Headspace Gas Chromatography (GC-HS)

This method is ideal for detecting and quantifying volatile organic compounds that may be present as residual solvents.

Experimental Protocol:

-

Sample Preparation: Place a precisely weighed sample of this compound into a headspace vial. Add a high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

-

Incubation: Heat the vial in the headspace autosampler to allow the volatile solvents to partition into the gas phase.

-

Injection: A portion of the headspace gas is automatically injected into the gas chromatograph.

-

Chromatographic Conditions:

-

Column: A column suitable for separating volatile organic compounds (e.g., a DB-624).

-

Carrier Gas: Typically helium or nitrogen.

-

Detector: Flame Ionization Detector (FID).

-

-

Quantification: The identification and quantification of residual solvents are performed by comparing the sample chromatogram to that of a known standard.

Analysis of Heavy Metal Impurities

Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for the determination of trace and ultra-trace levels of heavy metals.

Experimental Protocol:

-

Sample Digestion: The this compound sample is digested using a strong acid (e.g., nitric acid) in a microwave digestion system to break down the organic matrix.

-

Analysis: The digested sample is introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements in the sample.

-

Detection: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Quantification: The concentration of each metal is determined by comparing the signal intensity to that of certified reference materials.

Application in Drug Delivery: Hydrogel Synthesis

High-purity this compound is a valuable monomer for the synthesis of hydrogels used in controlled drug delivery systems. These hydrogels can be designed to be biocompatible and biodegradable, releasing an entrapped drug over a sustained period.[10][11][12]

Poly(this compound) Hydrogel Synthesis

Poly(this compound) hydrogels are typically synthesized via free radical polymerization.

Caption: A workflow for the synthesis of drug-loaded poly(this compound) hydrogels.

Experimental Protocol:

-

Solution Preparation: Dissolve this compound and a crosslinking agent (e.g., N,N'-methylenebis(acrylamide)) in deionized water. The drug to be encapsulated can also be dissolved or dispersed in this solution.

-

Initiation: Add a polymerization initiator, such as ammonium (B1175870) persulfate (APS), and an accelerator, like N,N,N',N'-tetramethylethylenediamine (TEMED), to initiate the free radical polymerization.

-

Gelation: Allow the solution to polymerize at a controlled temperature until a solid hydrogel is formed.

-

Purification: The resulting hydrogel is typically washed extensively with deionized water to remove any unreacted monomers, initiators, and non-entrapped drug.

-

Drying: The purified hydrogel can be dried, often by lyophilization, to obtain a stable, porous matrix for drug delivery.

Conclusion

The successful development of this compound-based materials for drug delivery hinges on the quality of the starting monomer. A thorough understanding of sourcing, potential impurities, and appropriate analytical techniques for purity assessment is essential for researchers and drug development professionals. This guide provides a foundational framework for sourcing high-purity this compound and utilizing it in the synthesis of advanced hydrogel-based drug delivery systems. For all applications, it is imperative to obtain and critically evaluate the supplier's Certificate of Analysis and to perform in-house quality control to ensure the material meets the stringent requirements of pharmaceutical development.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Buy this compound | 5698-98-6 [smolecule.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. laboratuvar.com [laboratuvar.com]

- 8. lcms.cz [lcms.cz]

- 9. waters.com [waters.com]

- 10. Cytotoxicity and biocompatibility evaluation of a poly(this compound) hydrogel synthesized for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(this compound) Matrix Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Magnesium Acrylate Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various techniques for the polymerization of magnesium acrylate (B77674), a monomer of significant interest for the development of biocompatible materials, particularly for drug delivery applications. The protocols outlined below are based on established polymerization methodologies and can be adapted for specific research and development needs.

Introduction

Poly(magnesium acrylate) (PMAgA) is a polyelectrolyte with unique properties stemming from the presence of magnesium ions, which can form ionic crosslinks between the carboxylate groups of the polymer chains. This characteristic allows for the formation of hydrogels with tunable swelling behavior and mechanical properties, making them excellent candidates for controlled drug release systems. This document details three primary polymerization techniques: free-radical polymerization, controlled radical polymerization (Atom Transfer Radical Polymerization - ATRP, and Reversible Addition-Fragmentation chain-Transfer - RAFT), and coordination polymerization.

Free-Radical Polymerization

Free-radical polymerization is a common and straightforward method for synthesizing PMAgA hydrogels. This technique involves the initiation, propagation, and termination of polymer chains through the action of free radicals.

Experimental Protocol: Free-Radical Polymerization of this compound Hydrogel

Materials:

-

This compound monomer

-

Ammonium (B1175870) persulfate (APS) (initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst/accelerator)

-

Deionized water (solvent)

Procedure:

-

Monomer Solution Preparation: Prepare a 25% (w/w) aqueous solution of this compound in deionized water.

-

Initiator and Catalyst Preparation: Prepare fresh aqueous solutions of ammonium persulfate (e.g., 10% w/v) and TEMED (e.g., 10% v/v).

-

Polymerization Reaction:

-

Take a desired volume of the this compound solution in a reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

While maintaining the inert atmosphere, add the ammonium persulfate solution (initiator concentration can be varied to control crosslinking density, e.g., 5-40 mM).

-

Add the TEMED solution to catalyze the decomposition of the persulfate and initiate polymerization. The amount of TEMED is typically equimolar to the initiator.

-

The polymerization should proceed rapidly, often with an increase in viscosity and temperature. Allow the reaction to proceed for a set time (e.g., 24 hours) at a controlled temperature (e.g., 18°C) to ensure completion.

-

-

Purification:

-

The resulting hydrogel can be purified by dialysis against deionized water for several days to remove unreacted monomer, initiator, and catalyst residues.

-

The purified hydrogel can then be dried (e.g., by lyophilization) for characterization.

-

Quantitative Data

| Parameter | Value | Reference Acrylate |

| Monomer Concentration | 1.5 mol L⁻¹ | This compound |

| Initiator (APS) Conc. | 5 mM - 40 mM | This compound |

| Molecular Weight (Mn) | Typically high, >10,000 g/mol | Poly(n-butyl acrylate) |

| Polydispersity Index (PDI) | Broad, typically > 1.5 | Poly(n-butyl acrylate) |

| Conversion | > 90% | Poly(n-butyl acrylate) |

Experimental Workflow

Controlled Radical Polymerization (CRP)

CRP techniques, such as ATRP and RAFT, offer precise control over polymer molecular weight, architecture, and polydispersity. While specific protocols for this compound are not widely published, the following are generalized procedures adapted for this monomer.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal complex (e.g., copper-based) to reversibly activate and deactivate propagating polymer chains.

Materials:

-

This compound monomer

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

Reaction Setup: A Schlenk flask is charged with CuBr. The flask is sealed, and the atmosphere is replaced with an inert gas (argon or nitrogen) through several vacuum-argon cycles.

-

Addition of Reagents: Anhydrous DMF, this compound, and PMDETA are added to the flask via syringe under an inert atmosphere. The mixture is stirred to dissolve the components.

-

Initiation: The initiator, EBiB, is injected into the reaction mixture to start the polymerization.

-

Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 50-70°C). Samples can be taken periodically to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).

-

Termination: The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst.

-